molecular formula C16H13BrN2O2 B5665612 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide

Cat. No. B5665612
M. Wt: 345.19 g/mol
InChI Key: VHPMXIAITVEOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. BZP belongs to the class of benzoxazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been studied for a variety of scientific research applications. One of the most common uses of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is as a fluorescent probe for imaging biological systems. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
In addition to its imaging applications, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has also been studied for its potential as a therapeutic agent. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a useful treatment for a range of diseases.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has also been found to bind to certain receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to exhibit a range of interesting biochemical and physiological effects. In vitro studies have shown that N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide can inhibit the activity of COX-2, reduce the production of reactive oxygen species (ROS), and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In vivo studies have shown that N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide can reduce inflammation in animal models of disease, including arthritis and colitis. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has also been found to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is its strong fluorescence properties, which make it an ideal candidate for use in imaging techniques. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research.
However, there are also some limitations to the use of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to exhibit some toxicity in certain cell types, which could limit its use in certain applications. In addition, the mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide. One area of interest is the development of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide-based therapeutics for the treatment of inflammatory diseases and metabolic disorders. Another area of interest is the use of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide as a fluorescent probe for imaging biological systems. Finally, further research is needed to fully understand the mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 2-bromoaniline with 2-chlorobenzoxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propionyl chloride to form N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide. The yield of this reaction is typically around 50%, and the product can be purified using column chromatography.

properties

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-15(20)18-10-7-8-14-13(9-10)19-16(21-14)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPMXIAITVEOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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